![molecular formula C13H18FNO B13196958 {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclobutylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 4-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the cyclobutyl ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amines and alcohols .
Wissenschaftliche Forschungsanwendungen
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group and fluorophenyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol
Uniqueness
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H18FNO |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
[1-[2-amino-1-(4-fluorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18FNO/c14-11-4-2-10(3-5-11)12(8-15)13(9-16)6-1-7-13/h2-5,12,16H,1,6-9,15H2 |
InChI-Schlüssel |
JEDSSBQQAKMUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


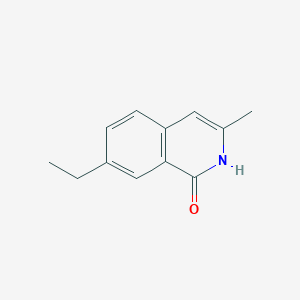
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)
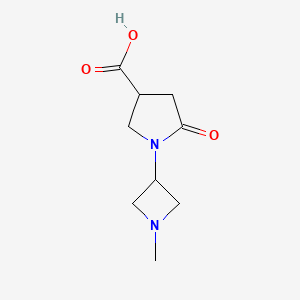
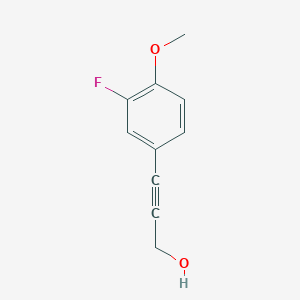
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
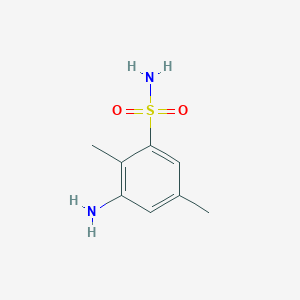
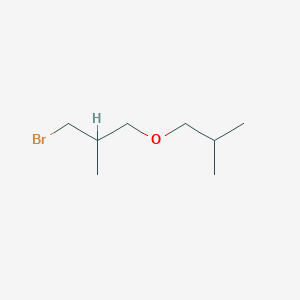
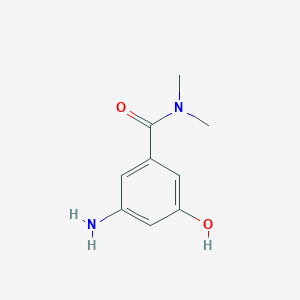
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)

![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
